molecular formula C15H11FN2O B2852646 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031629-33-0

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2852646
CAS No.: 1031629-33-0
M. Wt: 254.264
InChI Key: GOMXTTRXBGULIA-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a fluorophenyl group attached to the benzodiazepine core, which can influence its pharmacological profile and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the condensation of 4-fluoroaniline with o-phenylenediamine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and related disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The fluorophenyl group may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter duration of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of the fluorophenyl group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural modification may result in differences in potency, duration of action, and side effect profile.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMXTTRXBGULIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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